molecular formula C10H11F3N2O5 B7813958 2'-Deoxy-5-(trifluoromethyl)uridine

2'-Deoxy-5-(trifluoromethyl)uridine

Cat. No. B7813958
M. Wt: 296.20 g/mol
InChI Key: VSQQQLOSPVPRAZ-UHFFFAOYSA-N
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Description

2'-Deoxy-5-(trifluoromethyl)uridine is a useful research compound. Its molecular formula is C10H11F3N2O5 and its molecular weight is 296.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Deoxy-5-(trifluoromethyl)uridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxy-5-(trifluoromethyl)uridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Synthesis and Stability

  • 2'-Deoxy-5-(trifluoromethyl)uridine can be incorporated into DNA, where it serves as an alternative to thymidine. This incorporation slightly decreases DNA duplex stability at pH 6.9 (Markley et al., 2001).

Modification and Synthesis of Nucleosides

  • This compound can undergo unexpected transformations, such as conversion to 2′-deoxy-N3-(3,3,3-trifluoro-1-propenyl)uridine via a Michael-type addition (Chirakul & Sigurdsson, 2003).
  • Its derivatives have shown antitumor activity, with certain O-alkyl derivatives being significantly more active than the parent compound (Yamashita et al., 1989).

Structural Studies and Nucleoside Conformation

  • The crystal structure of a related compound, 5-fluoro-2′-deoxy-β-uridine (FUDR), has been studied, providing insights into nucleic acid structures (Harris & MacIntyre, 1964).
  • Nucleoside conformation is influenced by the electronegativity of sugar substituents, which affects the pucker of the nucleoside's structure (Guschlbauer & Jankowski, 1980).

Ribosomal RNA Studies

  • Photoreactive diazirine derivatives of uridine, including those modified with trifluoromethyl groups, have been used to study contacts between ribosomal RNAs in Escherichia coli (Sergiev et al., 1998).

Antiviral Research

  • A specific derivative, 5-trifluoromethyl-2'-deoxyuridine, has shown potent therapeutic antiviral activity in herpes simplex infection (Kaufman & Heidelberger, 1964).

Cross-linking and DNA Polymerase Studies

  • Oligodeoxyribonucleotides containing an aryl(trifluoromethyl)diazirine moiety have been synthesized for photoaffinity labeling of DNA polymerase β (Yamaguchi et al., 1997).

properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQQQLOSPVPRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859081
Record name 1-(2-Deoxypentofuranosyl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

CAS RN

70-00-8, 7057-42-3
Record name Trifluridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC97117
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trifluridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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